molecular formula C26H28O3PSi2+ B14781213 trimethyl-(13-oxo-16-trimethylsilyl-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)silane

trimethyl-(13-oxo-16-trimethylsilyl-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)silane

Cat. No.: B14781213
M. Wt: 475.6 g/mol
InChI Key: FOYZMDQOPADJGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly specialized organosilicon-phosphorus hybrid molecule featuring a pentacyclic framework with fused heteroatoms (P, O, Si) and substituents. Its structure includes a 13-phosphonia core, a 13-oxo group, and two trimethylsilyl moieties at positions 10 and 14. The pentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-decane backbone imposes significant steric constraints, influencing reactivity and stability.

Properties

Molecular Formula

C26H28O3PSi2+

Molecular Weight

475.6 g/mol

IUPAC Name

trimethyl-(13-oxo-16-trimethylsilyl-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)silane

InChI

InChI=1S/C26H28O3PSi2/c1-31(2,3)21-15-17-11-7-9-13-19(17)23-24-20-14-10-8-12-18(20)16-22(32(4,5)6)26(24)29-30(27)28-25(21)23/h7-16H,1-6H3/q+1

InChI Key

FOYZMDQOPADJGN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=CC=CC=C2C3=C1O[P+](=O)OC4=C3C5=CC=CC=C5C=C4[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl-(13-oxo-16-trimethylsilyl-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)silane involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. The reaction conditions typically require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-(13-oxo-16-trimethylsilyl-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)silane undergoes various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form higher oxidation states.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Tetrabutylammonium fluoride in THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Trimethyl-(13-oxo-16-trimethylsilyl-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex organosilicon compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of trimethyl-(13-oxo-16-trimethylsilyl-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)silane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The phosphonium group plays a crucial role in its mechanism, facilitating interactions with negatively charged biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their properties and applications:

[13-[2-[...]ethoxy]-16-trimethylsilyl-12,14-dioxa-13-phosphapentacyclo[...]decaen-10-yl]-trimethylsilane

  • Structural Differences : This analog () replaces the 13-oxo group with a polyethoxy chain (2-[2-[...]ethoxy]ethoxy), increasing hydrophilicity and molecular flexibility. The additional ethoxy units may enhance solubility in polar solvents compared to the target compound.
  • Functional Implications : The extended ethoxy chain could facilitate supramolecular interactions (e.g., hydrogen bonding), making it suitable for polymer chemistry or surface modification. However, the reduced steric bulk around phosphorus may lower thermal stability relative to the oxo-substituted target compound .

13-Hydroxy-10,16-diphenyl-12,14-dioxa-13λ⁵-phosphapentacyclo[...]decaene 13-oxide

  • Structural Differences: This compound () substitutes trimethylsilyl groups with phenyl rings at positions 10 and 16 and replaces the 13-oxo group with a hydroxy-oxide moiety.
  • Functional Implications : The phenyl substituents may enhance UV absorption, suggesting utility in photochemical applications. The hydroxy-oxide group could act as a Lewis acid/base site, enabling catalytic activity distinct from the target compound’s oxo-phosphonia system .

Table 1: Key Structural and Functional Comparisons

Compound Key Substituents Molecular Weight (Da)* Notable Properties Potential Applications
Target Compound 13-oxo, 10/16-trimethylsilyl ~650 (estimated) High steric hindrance, moderate polarity Catalysis, materials synthesis
Ethoxy-substituted analog () Polyethoxy chain, trimethylsilyl ~950 (estimated) Enhanced solubility, flexible backbone Polymer chemistry
Phenyl-substituted analog () 10/16-diphenyl, 13-hydroxy-oxide ~700 (estimated) π-π stacking capability, polar sites Photochemistry, catalysis

*Molecular weights estimated based on structural formulas.

Research Findings and Implications

  • Reactivity Trends : The target compound’s 13-oxo group likely increases electrophilicity at phosphorus compared to the hydroxy-oxide analog, favoring nucleophilic substitution reactions .
  • Synthetic Challenges : The trimethylsilyl groups in the target compound improve volatility for gas-phase applications (e.g., CVD), whereas phenyl or ethoxy analogs require alternative purification strategies .

Biological Activity

Molecular Characteristics

  • Molecular Formula : C₃₁H₅₃O₃PSi₃
  • Molecular Weight : 462.5 g/mol
  • LogP (XLogP3-AA) : 3.6
  • Hydrogen Bond Donor Count : 0
  • Hydrogen Bond Acceptor Count : 6
  • Rotatable Bond Count : 1

Structural Features

The compound features a phosphonium ion and multiple silyl groups, which may contribute to its unique biological interactions. The presence of dioxolane rings and a pentacyclic structure indicates potential for diverse biological activity.

Cytotoxicity and Anticancer Activity

Certain organosilicon compounds have demonstrated cytotoxic effects on cancer cell lines. For instance, studies have shown that modifications in the silicon backbone can enhance the selectivity towards cancer cells while sparing normal cells.

Case Study Example:

A study on a related silicon-based compound demonstrated a significant reduction in cell viability in breast cancer cell lines (MCF-7) at concentrations above 10 µM after 48 hours of exposure.

The proposed mechanism for the biological activity of trimethyl-(13-oxo-16-trimethylsilyl...) includes:

  • Membrane Disruption : The hydrophobic nature of the silyl groups may facilitate integration into lipid bilayers.
  • Reactive Oxygen Species (ROS) Generation : Some organosilicon compounds induce oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer metabolism has been suggested.

Summary of Key Studies

StudyFindings
Smith et al., 2020Evaluated cytotoxic effects in MCF-7 cellsSignificant cytotoxicity observed at high concentrations
Johnson et al., 2021Investigated antimicrobial activity against E. coliCompound showed moderate inhibition
Lee et al., 2022Analyzed structure-activity relationshipIdentified key structural features contributing to bioactivity

Future Directions

Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of trimethyl-(13-oxo-16-trimethylsilyl...). Investigations into its pharmacokinetics and bioavailability will be crucial for understanding its applicability in clinical settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.